molecular formula C9H9BrO B1655730 2-Allyl-3-bromophenol CAS No. 41389-15-5

2-Allyl-3-bromophenol

Cat. No.: B1655730
CAS No.: 41389-15-5
M. Wt: 213.07 g/mol
InChI Key: XVGRBNBMTSKPGK-UHFFFAOYSA-N
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Description

2-Allyl-3-bromophenol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom and an allyl group attached to a phenol ring

Scientific Research Applications

2-Allyl-3-bromophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for similar compounds suggests avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .

Future Directions

Future research could focus on the development of new synthetic routes towards functionalized aniline derivatives, as anilines and aminophenols are versatile building blocks that play a key role in diverse syntheses, especially in medicinal chemistry . Additionally, the combination of continuous-flow and photochemistry could be explored further, as it can achieve efficient light irradiation and a repeatable energy-saving system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-3-bromophenol typically involves the bromination of 2-allylphenol. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or under UV light. The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the ortho position relative to the hydroxyl group .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Allyl-3-bromophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form 2-allylphenol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of 2-allyl-3-bromoquinone.

    Reduction: Formation of 2-allylphenol.

    Substitution: Formation of 2-allyl-3-aminophenol or 2-allyl-3-thiolphenol.

Mechanism of Action

The mechanism of action of 2-Allyl-3-bromophenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the function of enzymes and receptors, leading to various biological effects. The allyl group can also undergo metabolic transformations, contributing to the compound’s overall activity .

Comparison with Similar Compounds

  • 2-Bromophenol
  • 3-Bromophenol
  • 4-Bromophenol

Comparison: 2-Allyl-3-bromophenol is unique due to the presence of both an allyl group and a bromine atom on the phenol ring. This combination imparts distinct chemical reactivity and biological activity compared to other bromophenols. For instance, the allyl group can undergo additional reactions such as polymerization or cross-linking, which are not possible with simple bromophenols .

Properties

IUPAC Name

3-bromo-2-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-2-4-7-8(10)5-3-6-9(7)11/h2-3,5-6,11H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGRBNBMTSKPGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571974
Record name 3-Bromo-2-(prop-2-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41389-15-5
Record name 3-Bromo-2-(prop-2-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was synthesized from allyl 3-bromophenyl ether by an ortho Claisen rearrangement in dimethylaniline as described in Helvetica Chemica Acta, 56(1), 14, (1973).
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Synthesis routes and methods II

Procedure details

A mixture of 1-(allyloxy)-3-bromobenzene (3.53 g, 16.6 mmol) and Et2NPh (7.4 mL) was heated in a 220° C. oil bath. After 5 hr, the reaction mixture was cooled to room temperature, diluted with EtOAc (80 mL), and washed with 2N aq HCl (3×20 mL), water (2×20 mL), brine (10 mL), dried over Na2SO4, filtered, and concentrated in vacuo. Flash chromatography (0%-1 0% EtOAc/hexanes) gave 1.64 g (47%) of the title compound as the late eluting component, and 1.19 g (34%) of 2-allyl-5-bromophenol. 1HNMR (300 MHz, CDCl3) δ 7.17 (dd, J=8.0, 1.1, 1H), 6.97 (t, J=8.0, 1H), 6.77 (dd, J=8.0, 1.0, 1H), 6.04-5.90 (m, 1H), 5.15 (t, J=1.7, 1H), 5.13-5.07 (m, 2H), 3.63 (dt, J=6.0, 1.6, 2H).
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3.53 g
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7.4 mL
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80 mL
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47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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